molecular formula C12H17NO4 B8403855 Methyl 3-((N,N-bis-(2-hydroxyethyl)amino))benzoate

Methyl 3-((N,N-bis-(2-hydroxyethyl)amino))benzoate

Cat. No. B8403855
M. Wt: 239.27 g/mol
InChI Key: FJSJXWJKBXFYEY-UHFFFAOYSA-N
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Patent
US05523302

Procedure details

A solution of 120a (6.9 g, 29 mmol) in chloroform (50 mL) was added over 2 h to POCl3 (9.9 g) with heating under reflux. After 2.7 h additional reflux, the mixture was cooled in an ice bath, and filtered to remove a white precipitate. The filtrate was neutralized by extraction with saturated aqueous NaHCO3 and chloroform. The organic phase was dried (Na2SO4), filtered, and evaporated to an oil (5.4 g). IR(neat): cm-1 1720. 1H NMR(300 MHz, CDCl3): 7.42-6.87 (m, 4H), 3.90(s, 3H), 3.77 (t,4H, J=7 Hz), 3.64 (t, 4H, J=7 Hz). HR-MS: Calc'd. 276.0558, Found 276.0553.
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]([C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11]([O:13][CH3:14])=[O:12])[CH2:5]CO.O=P(Cl)(Cl)[Cl:20].[CH:23]([Cl:26])(Cl)Cl>>[Cl:20][CH2:2][CH2:3][N:4]([C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11]([O:13][CH3:14])=[O:12])[CH2:5][CH2:23][Cl:26]

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
OCCN(CCO)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
9.9 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a white precipitate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was neutralized by extraction with saturated aqueous NaHCO3 and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil (5.4 g)

Outcomes

Product
Details
Reaction Time
2.7 h
Name
Type
Smiles
ClCCN(CCCl)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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